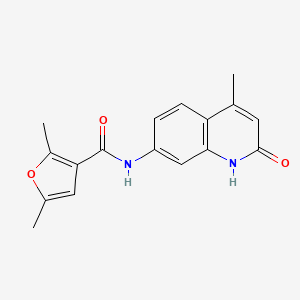
2,5-dimethyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)furan-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a quinoline derivative, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 2,5-dimethylfuran.
Quinoline Derivative Synthesis: The quinoline moiety is synthesized separately, often starting from aniline derivatives through Friedländer synthesis, which involves the condensation of aniline with a ketone.
Coupling Reaction: The final step involves coupling the furan ring with the quinoline derivative through an amide bond formation. This can be achieved using reagents like carbodiimides (e.g., DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
2,5-Dimethyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)furan-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)furan-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known to interact with DNA, potentially leading to applications in anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: Shares the furan ring but lacks the quinoline moiety.
Quinoline: Lacks the furan ring and carboxamide group.
N-(4-Methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide: Similar structure but with an acetamide group instead of the furan ring.
Uniqueness
2,5-Dimethyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)furan-3-carboxamide is unique due to the combination of the furan ring and quinoline moiety, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
2,5-dimethyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-9-6-16(20)19-15-8-12(4-5-13(9)15)18-17(21)14-7-10(2)22-11(14)3/h4-8H,1-3H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMROSPNLUNXKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=C(OC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2,4-difluorophenyl)methyl]-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B2661971.png)
methanone oxime](/img/structure/B2661972.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2661976.png)

![N-(1,3-benzothiazol-2-yl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2661980.png)
![N-(5-chloro-2-methylphenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B2661983.png)
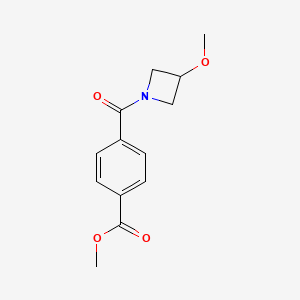
![5-Ethyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2661986.png)
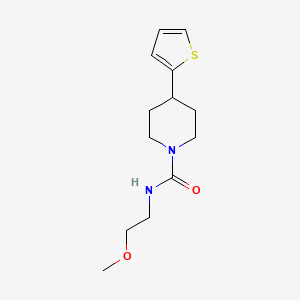
![3-methoxy-1-methyl-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2661988.png)
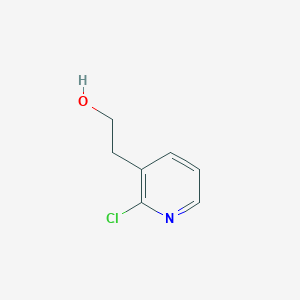
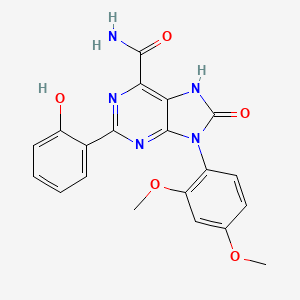
![(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone](/img/structure/B2661992.png)
![1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2661994.png)
